REACTION_SMILES
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[Br:10][c:11]1[cH:12][c:13]([C:14](=[O:15])[O:16][CH3:17])[cH:18][cH:19][cH:20]1.[C:21](=[O:22])([O-:23])[O-:24].[CH3:27][N:28]([CH3:29])[CH:30]=[O:31].[CH3:32][CH2:33][O:34][C:35](=[O:36])[CH3:37].[Cs+:25].[Cs+:26].[n:1]1[cH:2][cH:3][c:4]([B:7]([OH:8])[OH:9])[cH:5][cH:6]1>>[n:1]1[cH:2][cH:3][c:4](-[c:11]2[cH:12][c:13]([C:14](=[O:15])[O:16][CH3:17])[cH:18][cH:19][cH:20]2)[cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1cccc(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Cs+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OB(O)c1ccncc1
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Name
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Type
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product
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Smiles
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COC(=O)c1cccc(-c2ccncc2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |